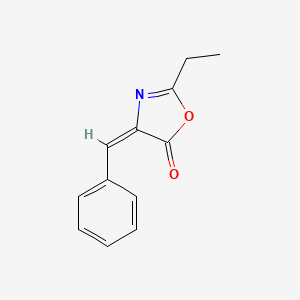

4-Benzylidene-2-ethyloxazol-5(4H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

(4E)-4-benzylidene-2-ethyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C12H11NO2/c1-2-11-13-10(12(14)15-11)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+ |

InChI Key |

UTYZJDCXQHGVRC-CSKARUKUSA-N |

Isomeric SMILES |

CCC1=N/C(=C/C2=CC=CC=C2)/C(=O)O1 |

Canonical SMILES |

CCC1=NC(=CC2=CC=CC=C2)C(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Benzylidene 2 Ethyloxazol 5 4h One and Its Derivatives

Classical Erlenmeyer-Plöchl Synthesis and its Advancements

First described by Friedrich Gustav Carl Emil Erlenmeyer in 1893, the Erlenmeyer-Plöchl synthesis is a robust method for forming azlactones. modernscientificpress.com The reaction involves the intramolecular condensation of acylglycines, typically in the presence of a dehydrating agent. youtube.com The resulting oxazolone (B7731731) can then react with carbonyl compounds, such as aromatic aldehydes, to yield the unsaturated α-acylamino acid, which can be further processed to obtain the desired amino acid.

Condensation Reactions of Acylglycines (e.g., Hippuric Acid) with Aromatic Aldehydes

The core of the Erlenmeyer-Plöchl synthesis is the condensation reaction between an N-acylglycine and an aromatic aldehyde. wikipedia.orgchemeurope.com Hippuric acid (N-benzoylglycine) is a commonly used acylglycine due to its stability and ability to produce high yields. biointerfaceresearch.com The reaction proceeds through the initial cyclization of the N-acylglycine to form a 2-substituted-oxazol-5(4H)-one intermediate. wikipedia.orgchemeurope.com This intermediate possesses two acidic protons at the C-4 position, enabling it to undergo a Perkin-type condensation with an aromatic aldehyde, such as benzaldehyde (B42025), to form the 4-benzylidene derivative. modernscientificpress.combiointerfaceresearch.com

The versatility of this reaction allows for the synthesis of a wide array of derivatives by varying both the acylglycine and the aromatic aldehyde. modernscientificpress.comresearchgate.net For instance, using N-acetylglycine results in a 2-methyl-substituted oxazolone, while employing different aromatic aldehydes introduces various substituents on the benzylidene moiety. researchgate.netresearchgate.net

Table 1: Examples of Acylglycines and Aromatic Aldehydes in Oxazolone Synthesis

| Acylglycine | Aromatic Aldehyde | Resulting Oxazolone Derivative |

| Hippuric Acid | Benzaldehyde | 4-Benzylidene-2-phenyloxazol-5(4H)-one |

| N-acetylglycine | Benzaldehyde | 4-Benzylidene-2-methyloxazol-5(4H)-one |

| Hippuric Acid | p-Nitrobenzaldehyde | (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one |

| N-acetylglycine | 4-Chlorobenzaldehyde | 4-(4-Chlorobenzylidene)-2-methyloxazol-5(4H)-one |

Role of Dehydrating Agents (e.g., Acetic Anhydride)

A critical component in the classical Erlenmeyer-Plöchl synthesis is the use of a dehydrating agent, with acetic anhydride (B1165640) being the most common choice. wikipedia.orgresearchgate.net Acetic anhydride serves a dual purpose in the reaction. Firstly, it facilitates the intramolecular cyclization of the N-acylglycine to form the oxazolone intermediate by removing the water molecule generated during this step. modernscientificpress.comyoutube.com Secondly, it acts as a solvent and a condensing agent in the subsequent reaction with the aromatic aldehyde. researchgate.netnih.gov The presence of a base, such as sodium acetate, is often required to catalyze the condensation step. wikipedia.orgresearchgate.net

Catalytic Approaches in Oxazolone Synthesis

In recent years, significant research has focused on developing more efficient and environmentally friendly catalytic systems for oxazolone synthesis, moving away from the stoichiometric use of reagents like acetic anhydride and sodium acetate. researchgate.net These advancements include the use of organocatalysts, metal catalysts, and microwave-assisted techniques.

L-proline, a naturally occurring amino acid, has emerged as a versatile and efficient organocatalyst for various organic transformations, including the synthesis of 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives. nih.govasianpubs.org It acts as a bifunctional catalyst, with its secondary amine group functioning as a Lewis base and its carboxylic acid group acting as a Brønsted acid. nih.gov This dual functionality allows it to effectively catalyze the condensation reaction between aromatic aldehydes and hippuric acid in the presence of acetic anhydride. asianpubs.orgresearchgate.net The use of L-proline offers several advantages, including being environmentally benign, thermally stable, and readily available. asianpubs.orgresearchgate.net This method often leads to shorter reaction times, easier work-up procedures, and excellent product yields. asianpubs.orgresearchgate.net

Palladium catalysts have been successfully employed in the synthesis of oxazolone derivatives. biointerfaceresearch.comrfppl.co.in Palladium-catalyzed reactions can offer alternative pathways and milder reaction conditions compared to the classical Erlenmeyer-Plöchl synthesis. acs.org For instance, palladium (II) acetate has been used in a solvent-free approach under microwave irradiation to synthesize 2-phenyl-5(4H)-oxazolones from aldehydes or ketones and hippuric acid. biointerfaceresearch.com Bimetallic systems, such as Au-Pd catalysts, have also been investigated for the synthesis of oxazolones from N-alkynyl carbamates, proceeding through a catalyzed cycloisomerization followed by a palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination. acs.orgacs.org

Table 2: Comparison of Catalytic Methods in Oxazolone Synthesis

| Catalytic Method | Catalyst Example | Key Advantages |

| Organocatalysis | L-Proline | Environmentally benign, readily available, high yields, shorter reaction times. asianpubs.orgresearchgate.net |

| Metal-Catalysis | Palladium(II) acetate | Solvent-free conditions, applicability to various carbonyl compounds. biointerfaceresearch.com |

| Bimetallic Catalysis | Au-Pd | Milder reaction conditions, alternative reaction pathways. acs.orgacs.org |

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry approach that can dramatically reduce reaction times, improve yields, and enhance the purity of products. rasayanjournal.co.ineurekaselect.com In the context of oxazolone synthesis, microwave irradiation has been effectively used to accelerate the Erlenmeyer-Plöchl reaction. wikipedia.orgbiointerfaceresearch.com For example, the synthesis of 4-arylidene-2-phenyl oxazole-5(4H)-ones has been achieved by irradiating a mixture of hippuric acid and an aryl aldehyde in acetic anhydride under microwave conditions for just a few minutes, often without the need for a catalyst, and resulting in good yields. biointerfaceresearch.com This method provides a rapid and efficient alternative to conventional heating. researchgate.net

Cyclization from Precursor Compounds

The formation of the oxazolone ring is a critical step, commonly achieved through the intramolecular cyclization of N-acyl-α-amino acid precursors. researchgate.net This process, a type of cyclodehydration-condensation reaction, is fundamental to the well-known Erlenmeyer-Plöchl synthesis. biointerfaceresearch.com In this method, an N-acylglycine, such as hippuric acid or its derivatives, undergoes cyclization in the presence of a dehydrating agent, typically acetic anhydride. biointerfaceresearch.com

The reaction proceeds by the activation of the carboxylic acid group of the N-acyl-α-amino acid, followed by an intramolecular nucleophilic attack from the amide oxygen, leading to the formation of the five-membered heterocyclic oxazolone ring. researchgate.netsphinxsai.com Various reagents can facilitate this dehydration and cyclization, including acetic anhydride, polyphosphoric acid (PPA), and N,N'-dicyclohexylcarbodiimide (DCC). researchgate.netbiointerfaceresearch.com The Erlenmeyer synthesis, specifically, involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of acetic anhydride and a weak base like sodium acetate, which results in the formation of a 4-alkylidene or 4-arylidene oxazolone. biointerfaceresearch.com

This cyclization is a versatile and widely used method for constructing the oxazolone scaffold, which serves as a valuable intermediate for synthesizing various organic compounds like amino acids and peptides. researchgate.netsphinxsai.com

Synthesis of Novel Hippuric Acid Derivatives as Intermediates

Hippuric acid (N-benzoylglycine) and its derivatives are crucial starting materials for the synthesis of many oxazolones, acting as the N-acyl-α-amino acid precursor that undergoes cyclization. ijsr.net The synthesis of novel hippuric acid derivatives allows for the introduction of various substituents at what will become the C-2 position of the oxazolone ring.

A common and effective method for synthesizing these intermediates is the acylation of glycine. ijsr.netnih.gov The process typically involves reacting glycine with an appropriate acylating agent, such as a substituted benzoyl chloride, under basic conditions. ijsr.netnih.gov For instance, glycine can be dissolved in an aqueous solution of a base like sodium hydroxide or potassium carbonate. ijsr.netnih.gov The corresponding benzoyl chloride derivative is then added portion-wise to the cooled solution. nih.govcore.ac.uk The reaction mixture is stirred vigorously to facilitate the Schotten-Baumann reaction, where the amine group of glycine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride and forming an amide bond.

After the reaction is complete, the mixture is acidified, causing the hippuric acid derivative to precipitate, which can then be isolated and purified. nih.gov This straightforward and adaptable procedure enables the creation of a library of hippuric acid derivatives, each poised to yield a unique oxazolone upon cyclization and condensation. ijsr.netnih.gov

Table 1: Synthesis of Hippuric Acid Derivatives This table is interactive. You can sort and filter the data.

| Precursors | Base | Product |

|---|---|---|

| Glycine, Benzoyl chloride | Sodium Hydroxide | Hippuric Acid |

| Glycine, Substituted Benzoyl chlorides | Sodium Hydroxide | Substituted Hippuric Acid Derivatives |

Strategies for Diversification at C-2 and C-4 Positions of the Oxazolone Ring

The structural diversity of oxazolone derivatives is primarily achieved by introducing various substituents at the C-2 and C-4 positions of the heterocyclic ring. These positions are critical as they significantly influence the compound's chemical properties and biological activities. researchgate.netsphinxsai.comcore.ac.uksemanticscholar.org

Diversification at the C-4 Position: The substituent at the C-4 position is typically introduced by selecting a specific aldehyde or ketone for the condensation reaction in the Erlenmeyer synthesis. biointerfaceresearch.comresearchgate.net The reaction of a chosen N-acylglycine (like hippuric acid) with a variety of aromatic or heterocyclic aldehydes leads to a corresponding array of 4-arylidene or 4-heteroarylidene derivatives. rsc.orgresearchgate.net For example, condensing hippuric acid with benzaldehyde yields 4-benzylidene-2-phenyloxazol-5(4H)-one, while using a substituted benzaldehyde, such as 4-chlorobenzaldehyde or 2,4-dimethylbenzaldehyde, results in the corresponding 4-(4-chlorobenzylidene) or 4-(2,4-dimethylbenzylidene) analogues. nih.govturkjps.org This strategy provides a direct and efficient route to a wide range of C-4 substituted oxazolones.

Diversification at the C-2 Position: The group at the C-2 position of the oxazolone ring is determined by the acyl group of the N-acylglycine precursor. researchgate.net By synthesizing and utilizing a variety of hippuric acid derivatives, as described in the previous section, different substituents can be installed at the C-2 position. For example, using N-(4-fluorobenzoyl)glycine instead of N-benzoylglycine (hippuric acid) in the condensation with benzaldehyde will result in 4-benzylidene-2-(4-fluorophenyl)oxazol-5(4H)-one. turkjps.org Similarly, employing N-(4-nitrobenzoyl)glycine leads to a 2-(4-nitrophenyl) substituent on the final oxazolone product. core.ac.uk This modular approach allows for systematic variation at both the C-2 and C-4 positions, enabling the synthesis of a large library of diverse oxazolone derivatives.

Table 2: Examples of Synthesized 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives This table is interactive. You can sort and filter the data.

| C-2 Substituent (from Hippuric Acid Derivative) | C-4 Substituent (from Aldehyde) | Product Name |

|---|---|---|

| Phenyl | Benzylidene | 4-Benzylidene-2-phenyloxazole-5(4H)-one nih.govturkjps.org |

| 4-Fluorophenyl | 2,4-Dimethylbenzylidene | 4-(2,4-Dimethylbenzylidene)-2-(4-fluorophenyl)oxazole-5(4H)-one turkjps.org |

| 4-Chlorophenyl | 2,4-Difluorobenzylidene | 4-(2,4-Difluorobenzylidene)-2-(4-chlorophenyl)oxazole-5(4H)-one turkjps.org |

| Biphenyl | 4-Chlorobenzylidene | 4-(4-Chlorobenzylidene)-2-[(4-phenyl)phenyl]oxazole-5(4H)-one nih.gov |

Advanced Spectroscopic Characterization of 4 Benzylidene 2 Ethyloxazol 5 4h One Structures

Elemental Analysis for Compositional VerificationElemental analysis is used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound, which is then compared to the theoretical values calculated from its molecular formula. Experimental elemental analysis data for 4-Benzylidene-2-ethyloxazol-5(4H)-one is not present in the available literature.

While the general spectroscopic characteristics can be inferred from related compounds, the absence of specific experimental data for this compound prevents a detailed and accurate analysis as requested. Further experimental research is required to fully characterize this specific chemical entity.

Chemical Reactivity and Transformation Pathways of 4 Benzylidene 2 Ethyloxazol 5 4h One

Nucleophilic Addition Reactions

The electrophilic nature of both the C-5 carbonyl carbon and the exocyclic β-carbon makes 4-benzylidene-2-ethyloxazol-5(4H)-one susceptible to attack by a wide range of nucleophiles. These reactions can proceed via attack at the carbonyl group, often leading to ring-opening, or via conjugate addition at the exocyclic double bond.

Reactions at the Carbonyl Group (C-5)

The primary reaction occurring at the C-5 carbonyl group involves nucleophilic acyl substitution. The initial attack of a nucleophile on the carbonyl carbon forms a tetrahedral intermediate. However, due to the inherent strain and the presence of a good leaving group within the ring structure (the enolized peptide backbone), this intermediate readily collapses, leading to the cleavage of the oxazolone (B7731731) ring. This ring-opening pathway is generally more favorable than a simple 1,2-addition to the carbonyl group that would preserve the ring. Therefore, reactions at the C-5 position are intrinsically linked to the ring-opening processes described in the following section.

Oxazolone Ring-Opening Reactions

The most characteristic reaction of this compound is its susceptibility to ring-opening by various nucleophiles. This process, known as aminolysis, alcoholysis, or hydrolysis depending on the nucleophile, provides a classical route to α,β-unsaturated N-acylamino acid derivatives.

Aminolysis: Primary and secondary amines readily attack the C-5 carbonyl, leading to the formation of N-acyl-α,β-unsaturated-α-amino acid amides. The reaction with n-butylamine, for instance, has been studied to understand the kinetics of this ring-opening process.

Alcoholysis: In the presence of alcohols, often under acidic or basic catalysis, the oxazolone ring opens to yield the corresponding N-acyl-α,β-unsaturated-α-amino acid esters.

Hydrolysis: Base-catalyzed hydrolysis, using reagents such as aqueous sodium hydroxide, cleaves the lactone to afford the sodium salt of the corresponding α,β-unsaturated N-acylamino acid, which can be neutralized to the free acid.

These reactions are fundamental in peptide synthesis and for creating novel amino acid derivatives.

| Reaction Type | Nucleophile | Typical Conditions | Product |

| Aminolysis | Primary/Secondary Amines (e.g., n-butylamine) | Acetonitrile, room temperature | N-(1-(alkylamino)-1-oxo-3-phenylprop-2-en-2-yl)propanamide |

| Alcoholysis | Alcohols (e.g., Methanol) | Acid or base catalysis | Methyl 2-propanamido-3-phenylacrylate |

| Hydrolysis | Hydroxide ion (e.g., NaOH) | Aqueous dioxane | Sodium 2-propanamido-3-phenylacrylate |

Condensation Reactions

While the Erlenmeyer-Plöchl reaction, a condensation process, is used to synthesize the azlactone ring itself, the resulting this compound can also act as a substrate in subsequent condensation reactions. A notable example is the reaction with active methylene compounds like malononitrile. In the presence of a mild base, malononitrile can condense with the azlactone, leading to a ring transformation that yields multi-substituted Δ²-dihydropyrroles. This reaction proceeds through an initial Michael addition of the malononitrile anion to the exocyclic double bond, followed by an intramolecular cyclization and rearrangement, demonstrating the utility of the azlactone as a scaffold for building different heterocyclic systems.

Cyclization Reactions Leading to Complex Heterocycles

The conjugated π-system of this compound makes it an excellent substrate for cycloaddition reactions, providing pathways to complex, often spirocyclic, heterocyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction): The exocyclic double bond of the azlactone can function as a dienophile in Diels-Alder reactions. For example, in the presence of a Lewis acid such as aluminum chloride (AlCl₃), it reacts with dienes like cyclopentadiene. This reaction typically yields a spiro-oxazolone-norbornene adduct. The Lewis acid activation of the carbonyl group enhances the electrophilicity of the double bond, facilitating the cycloaddition.

[3+2] Cycloaddition: The compound can also participate in 1,3-dipolar cycloadditions. Reactions with 1,3-dipoles such as thioformylium methylide, generated in situ, lead to the formation of spirocyclic tetrahydrothiophenes. These reactions often proceed with high diastereoselectivity, affording complex spiro-heterocycles.

[4+3] Cycloaddition: Under specific conditions, the reactivity can be modulated. For instance, the reaction between 2-phenyl-4-arylidene-5(4H)-oxazolones and cyclopentadiene can be directed towards a [4+3] cycloaddition pathway by using a higher equivalence of the aluminum-based Lewis acid. This leads to the formation of a bicyclo[3.2.1]octane framework after trapping by an excess of the diene.

| Cycloaddition Type | Reagent | Catalyst/Conditions | Product Type |

| [4+2] Diels-Alder | Cyclopentadiene | AlCl₃ (1 equiv.) | Spiro-oxazolone-norbornene |

| [4+3] Cycloaddition | Cyclopentadiene | Aluminum derivative (>2 equiv.) | Bicyclo[3.2.1]octane derivative |

| [3+2] Cycloaddition | Thioformylium methylide | Fluoride source (e.g., CsF) | Spiro-oxazolone-tetrahydrothiophene |

Oxidation Reactions

The exocyclic carbon-carbon double bond is the most susceptible site for oxidation. While specific studies on the 2-ethyl derivative are limited, analogous unsaturated azlactones undergo oxidation reactions such as epoxidation or oxidative cleavage. Reagents like peroxy acids (e.g., m-CPBA) can convert the double bond into an epoxide, providing a route to highly functionalized amino acid precursors. More aggressive oxidizing agents, such as ozone (O₃) followed by a reductive or oxidative workup (ozonolysis), would be expected to cleave the double bond, yielding benzaldehyde (B42025) and a derivative of 2-ethyl-4-oxo-oxazol-5(4H)-one.

Reduction Reactions

The reduction of this compound can be directed selectively towards either the exocyclic double bond or the lactone carbonyl, depending on the reducing agent and reaction conditions.

Reduction of the C=C Double Bond: Catalytic hydrogenation is a common method for the selective reduction of the exocyclic double bond. Using hydrogen gas (H₂) with a palladium-on-carbon catalyst (Pd/C) typically yields 4-benzyl-2-ethyloxazol-5(4H)-one. This method preserves the heterocyclic ring and is a key step in the synthesis of saturated amino acids like phenylalanine from azlactone precursors.

Reduction of the Carbonyl Group: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carbonyl group and potentially lead to ring-opening. However, the more common and selective approach for obtaining saturated amino alcohols involves a two-step process: first, the ring is opened via alcoholysis to form the unsaturated ester, and then both the C=C double bond and the ester group are reduced. Sodium borohydride (NaBH₄) is generally a milder reducing agent and, in alcoholic solvents, can lead to 1,4-reduction (conjugate reduction) of α,β-unsaturated carbonyl systems, which would also result in saturation of the exocyclic double bond.

| Reaction Type | Reagent | Typical Conditions | Major Product |

| Catalytic Hydrogenation | H₂/Pd-C | Methanol or Ethyl Acetate | 4-Benzyl-2-ethyloxazol-5(4H)-one |

| Conjugate Reduction | Sodium Borohydride (NaBH₄) | Ethanol or Isopropanol | 4-Benzyl-2-ethyloxazol-5(4H)-one |

Substitution Reactions, particularly involving the Benzylidene Moiety

The benzylidene moiety of this compound can, in principle, undergo substitution reactions. These reactions can be broadly categorized as electrophilic or nucleophilic aromatic substitutions on the phenyl ring of the benzylidene group. However, detailed research findings specifically for the 2-ethyl derivative are limited in publicly available literature. Much of the understanding is extrapolated from studies on analogous compounds with different substituents at the 2-position, such as methyl or phenyl groups.

The reactivity of the benzylidene group is influenced by the electron-withdrawing nature of the oxazolone ring system. This deactivating effect can make electrophilic substitution on the benzylidene's phenyl ring more challenging compared to unsubstituted benzene. Conversely, this electronic characteristic could render the ring susceptible to nucleophilic attack under certain conditions, particularly if further activated by other electron-withdrawing groups.

| Reaction Type | Reagents and Conditions | Potential Products | Notes |

| Electrophilic Aromatic Substitution | |||

| Nitration | Concentrated HNO₃, H₂SO₄ | 4-(Nitrobenzylidene)-2-ethyloxazol-5(4H)-one | The oxazolone ring is deactivating; harsh conditions may be required. A mixture of ortho, meta, and para isomers is possible. |

| Halogenation | X₂ (e.g., Br₂), Lewis Acid (e.g., FeBr₃) | 4-(Halobenzylidene)-2-ethyloxazol-5(4H)-one | Similar to nitration, the deactivating nature of the oxazolone ring will influence reactivity and regioselectivity. |

| Friedel-Crafts Acylation | Acyl halide, Lewis Acid (e.g., AlCl₃) | 4-(Acylbenzylidene)-2-ethyloxazol-5(4H)-one | The strong deactivation of the ring by the oxazolone moiety makes Friedel-Crafts reactions challenging. |

| Nucleophilic Aromatic Substitution | |||

| Replacement of Benzylidene Group | Strong nucleophiles (e.g., amines, thiols) | Substituted oxazolones | Some studies on related oxazolones indicate that the entire benzylidene group can be displaced by a strong nucleophile. |

Dimerization and Other Complex Rearrangements

The potential for this compound to undergo dimerization or more complex molecular rearrangements is an area that appears to be underexplored in the scientific literature. For related unsaturated heterocyclic compounds, such transformations can sometimes be induced by photochemical, thermal, or catalytic means.

Dimerization: Photochemical dimerization is a known reaction for some α,β-unsaturated carbonyl compounds, often leading to the formation of cyclobutane rings. In the case of this compound, irradiation with UV light could potentially lead to a [2+2] cycloaddition reaction between the exocyclic double bonds of two molecules. The stereochemistry of the resulting dimer would depend on the specific reaction conditions and the alignment of the molecules in the transition state.

Rearrangements: Acid-catalyzed or thermally-induced rearrangements of oxazolone derivatives can lead to the formation of various other heterocyclic systems. For instance, treatment with strong acids could potentially lead to ring-opening and subsequent recyclization to form different isomeric structures. However, specific studies detailing such rearrangements for this compound are not currently available.

The lack of specific research on these transformation pathways for the title compound highlights a potential area for future investigation in the field of heterocyclic chemistry.

Biological Activities and Mechanistic Insights of 4 Benzylidene Oxazol 5 4h One Derivatives in Vitro & Preclinical Focus

Antimicrobial Properties

Derivatives of 4-benzylidene-oxazol-5(4H)-one have shown a broad range of antimicrobial activities, including effects against bacteria and fungi. core.ac.ukajrconline.org The versatility of the oxazolone (B7731731) ring allows for structural modifications that can enhance potency against various microbial strains. nih.gov

Antibacterial Activity (Gram-positive and Gram-negative Strains)

Oxazolone derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies have evaluated these compounds against clinically relevant pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. core.ac.ukajrconline.org For instance, a series of 5(4H)-oxazolone-based sulfonamides exhibited promising antibacterial activity, with some compounds showing particular potency against both bacterial types. nih.gov Another study found that most of the synthesized 4-benzylidene-2-(4-nitrophenyl)-4H-oxazol-5-one derivatives were highly active against Staphylococcus aureus, Bacillus subtilis, and E. coli. core.ac.uk The antibacterial effect is often influenced by the specific substituents on the benzylidene and phenyl rings. nih.govnih.gov

Table 1: In Vitro Antibacterial Activity of Selected 4-Benzylidene-Oxazol-5(4H)-one Derivatives This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 5(4H)-Oxazolone-based Sulfonamides (OBS 9b, 9f) | Gram-positive & Gram-negative bacteria | Promising antibacterial activity | nih.gov |

| 4-Benzylidene-2-methyl-oxazoline-5-one | S. aureus, M. luteus, Proteus sp. | Bacteriostatic and bactericidal effects | umz.ac.ir |

| 4-Arylmethylidene-2-phenyl-5-(4H)-oxazolones (2a-2d) | Bacillus subtilis | MIC: 166.4 - 192.0 µg/50 µL | ajrconline.org |

| 4-Arylmethylidene-2-phenyl-5-(4H)-oxazolones (2a, 2c, 2d, 2e) | Escherichia coli | MIC: 160.0 - 182.4 µg/50 µL | ajrconline.org |

| 4-Benzylidene-2-(4-nitrophenyl)-4H-oxazol-5-ones | Staphylococcus aureus, Bacillus subtilis, E. Coli | High activity (qualitative) | core.ac.uk |

A significant aspect of the antibacterial action of these derivatives is their ability to inhibit biofilm formation, a key virulence factor that contributes to antibiotic resistance. nih.govumz.ac.ir Biofilms are communities of bacteria encased in a protective extracellular matrix, making them difficult to eradicate. nih.govresearchgate.net

Investigations into 5-benzylidene-4-oxazolidinones revealed a dose-dependent inhibition of biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Certain derivatives were found to inhibit up to 89% of biofilm formation with IC50 values as low as 0.78 µM and could also disperse pre-formed biofilms. nih.gov Structure-activity relationship studies have indicated that electron-withdrawing substituents on the benzylidene moiety are important for potent antibiofilm activity. nih.gov Similarly, 4-benzylidene-2-methyl-oxazoline-5-one was shown to effectively prevent biofilm formation in S. aureus, Micrococcus luteus, and Proteus sp. at a concentration of 0.05 mg/ml. umz.ac.ir This activity has been linked to the downregulation of genes involved in biofilm production, such as the icaA gene in S. aureus. umz.ac.ir

Studies have shown that 4-benzylidene-oxazol-5(4H)-one derivatives can exhibit both bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) effects. umz.ac.ir The specific effect often depends on the compound's concentration and the bacterial species. For example, 4-benzylidene-2-methyl-oxazoline-5-one was found to have both bacteriostatic and bactericidal effects on 86.67% of tested microorganisms, which included Gram-positive and Gram-negative bacteria as well as yeast. umz.ac.ir The determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values helps quantify these effects and establish the potency of the compounds. umz.ac.ir

Antifungal Activity

In addition to antibacterial properties, many oxazolone derivatives have been evaluated for their antifungal activity. core.ac.ukajrconline.orgnih.gov Research has shown efficacy against pathogenic fungi such as Candida albicans and Aspergillus niger. core.ac.ukajrconline.orgnih.gov

In one study, a series of 5(4H)-oxazolone-based sulfonamides were tested, with compound 9h showing potent antifungal activity against Aspergillus niger and Candida albicans with MIC values of 4 and 2 µg/mL, respectively. nih.gov Another study investigating 4-benzylidene-2-(4-nitrophenyl)-4H-oxazol-5-one derivatives reported moderate to good activity against Candida albicans. core.ac.uk However, some synthesized series of oxazolones have shown no sensitivity against tested fungal strains, indicating that the antifungal activity is highly dependent on the specific chemical structure of the derivative. ajol.info

Table 2: In Vitro Antifungal Activity of Selected 4-Benzylidene-Oxazol-5(4H)-one Derivatives This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Fungal Strain | Activity/Measurement (MIC) | Reference |

|---|---|---|---|

| 5(4H)-Oxazolone-based Sulfonamide (9h) | Aspergillus niger | 4 µg/mL | nih.gov |

| 5(4H)-Oxazolone-based Sulfonamide (9h) | Candida albicans | 2 µg/mL | nih.gov |

| 5(4H)-Oxazolone-based Sulfonamide (9c) | Aspergillus niger | 8 µg/mL | nih.gov |

| 5(4H)-Oxazolone-based Sulfonamide (9c) | Candida albicans | 4 µg/mL | nih.gov |

| 4-Benzylidene-2-(4-nitrophenyl)-4H-oxazol-5-ones (Compounds 7, 8, 10) | Candida albicans | Good activity (qualitative) | core.ac.uk |

| Carbohydrate containing oxazol-5-ones | Aspergillus niger, Candida albicans | Maximum antifungal activity (qualitative) | ajrconline.org |

Antioxidant Activity

Oxazolone derivatives have been identified as possessing significant antioxidant properties. nih.govjapsonline.comturkjps.org They can act as scavengers of free radicals and reactive oxygen species (ROS), which are implicated in oxidative stress and various degenerative diseases. nih.govdergipark.org.tr The antioxidant potential of these compounds is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay and nitric oxide scavenging assays. japsonline.com

For instance, a novel compound, 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, demonstrated superior DPPH scavenging ability compared to the synthetic antioxidant butylated hydroxytoluene (BHT) and was comparable to ascorbic acid. japsonline.com This activity was attributed to the presence of the 3,5-di-tert-butyl-4-hydroxybenzylidene moiety. japsonline.com In another study, a series of 4-(substituted benzylidene)-2-(substituted phenyl) oxazole-5(4H)-one derivatives were synthesized and evaluated for their ability to inhibit lipid peroxidation and affect hepatic cytochrome P450-dependent enzymes. nih.govturkjps.org One derivative, E3 , was particularly effective, inhibiting microsomal EROD activity by 89%, which was better than the specific inhibitor caffeine. nih.govturkjps.org

Table 3: In Vitro Antioxidant Activity of Selected Oxazolone Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Assay | Result | Reference |

|---|---|---|---|

| 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | DPPH Scavenging (at 100 µM) | 84.64% inhibition | japsonline.com |

| 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | Nitric Oxide Scavenging | Good activity, better than BHT | japsonline.com |

| Derivative E3 [4-(2,4-dichlorobenzylidene)-2-phenyloxazole-5(4H)-on] | Microsomal EROD Activity Inhibition (at 10-3 M) | 89% inhibition | nih.govturkjps.org |

| Oxazolones 2a and 2c | Anti-lipid peroxidation | Strong inhibition (average 86.5%) | nih.gov |

Anti-inflammatory Effects

The anti-inflammatory potential of 4-benzylidene-oxazol-5(4H)-one derivatives is a well-documented area of their biological activity. nih.govasianjpr.comresearchgate.net Inflammation is a protective response to tissue injury or infection, but chronic inflammation contributes to numerous diseases. Many oxazolone derivatives exert their effects by interfering with the production and activity of inflammatory mediators. asianjpr.com

A primary mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory pathway. nih.govnih.gov By inhibiting COX-2, these derivatives can reduce the synthesis of prostaglandins, which are potent inflammatory mediators. plos.org In preclinical studies, such as the carrageenan-induced paw edema model in rats, newly synthesized oxazolone and imidazolone derivatives have shown a significant reduction in inflammation, comparable to standard drugs like indomethacin. nih.gov Furthermore, these compounds have been shown to decrease the expression of other inflammatory markers, including tumor necrosis factor-alpha (TNF-α). In vitro assays, such as the protein denaturation assay and HRBC membrane stabilization assay, also confirm the anti-inflammatory potential of these derivatives. asianjpr.com

Table 4: Preclinical Anti-inflammatory Activity of Selected Oxazolone Derivatives This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Preclinical Model/Assay | Mechanism/Result | Reference |

|---|---|---|---|

| Novel Oxazolone Derivatives (3F-A, 3F-B) | Carrageenan-induced paw edema | Reduction in inflammation, COX-2 inhibition | |

| Novel Oxazolone Derivatives (D1-D5) | Protein denaturation assay, HRBC membrane stabilization | Significant in-vitro anti-inflammatory activity | asianjpr.com |

| Benzamide derivative (4c) | Carrageenan-induced paw edema | Equipotent to indomethacin | nih.gov |

| p-methoxyphenyl derivative (4c) | In vitro COX-1/COX-2 assay | Selective COX-2 inhibition | nih.govnih.gov |

Enzyme Inhibition (e.g., Cyclooxygenase (COX) Enzymes, Lipoxygenase)

The anti-inflammatory potential of 4-benzylidene-oxazol-5(4H)-one derivatives has been investigated through their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. researchgate.netzsmu.edu.ua

Cyclooxygenase (COX) Inhibition: The COX enzyme has two primary isoforms, COX-1 and COX-2. verywellhealth.com COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the stomach lining, while COX-2 is an inducible enzyme primarily found at sites of inflammation. verywellhealth.comnih.govmdpi.com The therapeutic action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is based on blocking these enzymes. zsmu.edu.uanih.gov Studies on related heterocyclic scaffolds, such as arylidene-5(4H)-imidazolones, have shown that these structures can be promising for developing agents that selectively inhibit COX-2. nih.gov For instance, certain novel arylidene-5(4H)-imidazolone derivatives demonstrated significant COX-2 selectivity, with some compounds showing selectivity comparable to or even greater than the established COX-2 inhibitor, celecoxib. nih.gov This suggests that the broader class of arylidene-azolones, which includes 4-benzylidene-oxazol-5(4H)-ones, represents a promising framework for the design of selective anti-inflammatory agents. nih.gov

Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes involved in the metabolism of arachidonic acid to produce leukotrienes, which contribute to inflammation. rsc.orgbiorxiv.org The 5-lipoxygenase (5-LOX) enzyme, in particular, is a key target for anti-inflammatory drugs as it initiates the biosynthesis of these pro-inflammatory mediators. nih.govnih.gov Research has shown that 4-substituted-2-phenyloxazol-5(4H)-ones and their subsequent benzamide derivatives possess inhibitory activity against lipoxygenase. nih.gov In one study, the bisbenzamide derivative derived from an oxazolone core was identified as the most potent lipoxygenase inhibitor, with an IC50 value of 41 μM. nih.gov This highlights the potential of the oxazolone scaffold in targeting the LOX pathway to exert anti-inflammatory effects. biorxiv.orgnih.gov

Modulation of Inflammatory Pathways

Beyond direct enzyme inhibition, the anti-inflammatory effects of 4-benzylidene-oxazol-5(4H)-one analogues can be attributed to their ability to modulate key inflammatory signaling pathways. One of the most critical pathways in inflammation is regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).

In studies involving structurally similar arylidene-5(4H)-imidazolone derivatives, specific compounds have been shown to interfere with the NF-κB pathway. For example, compound 4f , a promising dual COX-2/15-LOX inhibitor, was found to attenuate the lipopolysaccharide (LPS)-mediated increase in NF-κB activation in RAW 264.7 macrophage cells. nih.gov This inhibition of NF-κB activation led to a significant reduction in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), with levels lowered by approximately 80%. nih.gov This evidence suggests that the mechanism of action for these compounds extends to the regulation of gene expression for crucial inflammatory mediators. nih.gov

Enzyme Inhibition Studies (Beyond Anti-inflammatory Targets)

The biological activity of 4-benzylidene-oxazol-5(4H)-one derivatives is not limited to anti-inflammatory targets. Research has explored their inhibitory effects on other significant enzymes, including acetylcholinesterase and trypsin.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. wikipedia.orgmdpi.com A series of seven (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones derivatives were synthesized and evaluated for their ability to inhibit human acetylcholinesterase (hAChE). nih.govdntb.gov.uanih.gov

The study found that all seven compounds reversibly inhibited hAChE, with inhibition percentages ranging from 51% to 75% at a concentration of 300 μM. nih.govresearchgate.net The inhibitory potency varied among the derivatives, with IC50 values ranging from 9 to 246 μM and affinity (Ki) values from 2 to 198 μM. nih.govdntb.gov.uanih.gov Kinetic studies suggested that the compounds bind to both the free enzyme and the enzyme-substrate complex. nih.gov The presence of the benzylidene group attached to the oxazole core was identified as being crucial for the AChE inhibitory activity. nih.gov Substituents on the benzylidene ring played a significant role, with groups like methoxy, chloro, or phenylacetate appearing to decrease the inhibitory activity in the tested series. nih.gov

| Compound | IC50 (μM) | Ki (μM) | % Inhibition at 300 μM |

|---|---|---|---|

| 1 | 9 | 2 | 75% |

| 2 | 187 | 145 | 58% |

| 3 | 180 | 148 | 60% |

| 4 | 246 | 198 | 51% |

| 5 | 201 | 160 | 55% |

| 6 | 220 | 175 | 53% |

| 7 | 150 | 110 | 65% |

Trypsin Inhibition

Oxazolones and their derivatives have also been identified as inhibitors of proteases like trypsin. nih.gov In a study investigating the biological activities of 5-(4H)-oxazolones and their corresponding benzamides, it was found that the oxazolone ring could be opened by nucleophilic attack to form benzamide derivatives. nih.gov Several of these synthesized benzamides were shown to be strong inhibitors of trypsin-induced proteolysis. nih.gov This suggests that the oxazolone core can serve as a precursor for designing potent protease inhibitors.

Antineoplastic / Anticancer Activity (In Vitro Cytotoxicity Studies)

The potential of 4-benzylidene-oxazol-5(4H)-one derivatives as anticancer agents has been explored through in vitro cytotoxicity studies against various cancer cell lines. researchgate.net These compounds have been shown to inhibit the proliferation of malignant cells. researchgate.net

A study involving a series of fourteen 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives evaluated their cytotoxic effects on the A549 human lung carcinoma cell line using the Sulforhodamine B (SRB) assay. researchgate.net The results indicated that these compounds possess cytotoxic properties, with varying potencies depending on the substitution pattern on the benzylidene ring. Compound 1 in the series, the unsubstituted 4-benzylidene-2-phenyloxazol-5(4H)-one, was identified as the most potent, with a CTC50 value of 25 µg/mL. researchgate.net Other derivatives showed moderate to low activity, with CTC50 values ranging up to 190 µg/mL. researchgate.net

Effects on Cellular Proliferation (e.g., A549 cell line)

The anticancer activity of these compounds is directly related to their ability to inhibit cellular proliferation. The A549 cell line, a model for human lung adenocarcinoma, has been a key system for evaluating the antiproliferative effects of 4-benzylidene-oxazol-5(4H)-one derivatives. researchgate.netvanmedjournal.com

In the aforementioned study, the CTC50 (Concentration for 50% Total Cytotoxicity) values were determined for the series of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives, providing a quantitative measure of their antiproliferative efficacy against A549 cells. researchgate.net The data demonstrates that structural modifications significantly impact the cytotoxic potential. For example, derivatives with hydroxyl, methoxy, and nitro substitutions on the benzylidene ring showed varied effects on the proliferation of A549 cells. researchgate.net The most significant inhibition of proliferation was observed with the unsubstituted parent compound. researchgate.net

| Compound | Substituent (R) | CTC50 (µg/mL) |

|---|---|---|

| 1 | -H | 25 |

| 2 | 4-OH | 80 |

| 3 | 4-OCH3 | 33 |

| 4 | 3-OCH3, 4-OH | 40 |

| 5 | 3-NO2 | 156 |

| 6 | 4-N(CH3)2 | 179 |

| 7 | 2-Cl | 140 |

| 8 | 2-OH | 38 |

| 9 | 2-NO2 | 190 |

| 10 | 3,4,5-(OCH3)3 | 95 |

| 11 | 3-OH | 187 |

| 12 | 4-Cl | 149 |

| 13 | 4-F | 48 |

Herbicidal Activity and Plant Growth Regulation

Derivatives of 4-benzylidene-2-phenyloxazol-5(4H)-one have been synthesized and evaluated for their herbicidal properties. Preliminary bioassays have demonstrated that a majority of these synthesized compounds show promising herbicidal potential, particularly in their ability to inhibit the germination of seeds.

Seed Germination Inhibition Activity

A key aspect of the herbicidal activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives lies in their capacity to impede seed germination. asianpubs.org Studies have specifically highlighted this inhibitory effect on the seeds of the radish (Raphanus sativus). asianpubs.org

Research involving a series of synthesized 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives has consistently shown that these compounds can effectively suppress the germination process. asianpubs.org While the precise mechanisms underlying this inhibition are a subject for further detailed investigation, the initial findings underscore the potential of this chemical scaffold in the development of new plant growth regulators.

Unfortunately, specific quantitative data from publicly available research is limited, which prevents a detailed comparative analysis of the potency of various derivatives at different concentrations. The following table is intended to be illustrative of how such data would be presented, but at present, the specific values are not available in the cited literature.

| Compound/Derivative | Concentration | Mean Seed Germination Inhibition (%) |

|---|---|---|

| Unsubstituted | Data Not Available | Data Not Available |

| Substituent Group A | Data Not Available | Data Not Available |

| Substituent Group B | Data Not Available | Data Not Available |

| Substituent Group C | Data Not Available | Data Not Available |

The consistent observation of good seed germination inhibition activity suggests that the 4-benzylidene-oxazol-5(4H)-one core structure is a viable starting point for the design of novel herbicides. asianpubs.org Further research is warranted to elucidate the structure-activity relationships and to quantify the inhibitory effects of a broader range of derivatives to identify the most potent compounds for potential agricultural applications.

Advanced Applications and Future Research Directions of 4 Benzylidene Oxazol 5 4h One Scaffolds

Role as Versatile Synthetic Precursors for Amino Acids and Peptides

Historically and presently, one of the most significant applications of 4-benzylidene-oxazol-5(4H)-one scaffolds is in the synthesis of α-amino acids. The Erlenmeyer-Plöchl reaction, a classic method, utilizes the condensation of N-acylglycines with aldehydes, such as benzaldehyde (B42025), in the presence of acetic anhydride (B1165640) to form an oxazolone (B7731731) intermediate. wikipedia.orgchemeurope.com This azlactone can then be converted into various amino acids. For instance, the reduction of the azlactone derived from hippuric acid and benzaldehyde yields phenylalanine. wikipedia.orgchemeurope.com

This foundational chemistry has been adapted and expanded upon for the synthesis of a wide array of both natural and unnatural amino acids. The oxazolone ring is susceptible to ring-opening reactions with various nucleophiles, providing a straightforward route to α,α-disubstituted α-amino acids. Furthermore, these scaffolds are instrumental in peptide synthesis. The oxazol-5(4H)-one intermediate can be formed during the activation of the carboxyl group of an N-protected amino acid, which can then react with another amino acid to form a peptide bond. mdpi.com However, a critical consideration in this process is the potential for racemization at the α-carbon, which can occur through the formation of the planar, achiral oxazolone intermediate. mdpi.com

Modern advancements focus on controlling the stereochemistry of these reactions. Catalytic dynamic kinetic resolution of oxazolones is a powerful strategy to produce enantiomerically enriched α-amino acid derivatives. nih.gov For example, tetrapeptides have been developed as catalysts for the methanolysis of racemic oxazolones, yielding methyl ester products with high enantiomeric ratios. nih.gov

Key Synthetic Transformations:

| Precursor | Reagents/Conditions | Product | Application |

| N-acyl glycine and Benzaldehyde | Acetic anhydride | 4-Benzylidene-oxazol-5(4H)-one | Intermediate for amino acids |

| 4-Benzylidene-oxazol-5(4H)-one | Reduction (e.g., H₂/Pd) | Phenylalanine | Amino acid synthesis |

| Racemic Oxazolones | Methanol, Peptide catalyst | Enantiomerically enriched methyl esters | Chiral amino acid derivatives |

Potential in Material Science and Optics

The conjugated system and inherent reactivity of the 4-benzylidene-oxazol-5(4H)-one scaffold make it an attractive building block for novel materials with interesting optical and electronic properties.

Research into the photophysical properties of azlactones has revealed their potential for creating photoresponsive materials. The core structure can be modified to incorporate photochromic units, which undergo reversible structural changes upon exposure to specific wavelengths of light. This isomerization can lead to changes in color, fluorescence, or other physical properties, making them suitable for applications such as optical data storage, molecular switches, and smart materials.

The oxazolone ring can be incorporated into polymer chains, either as a pendant group or within the main backbone. The reactivity of the ring allows for post-polymerization modification, enabling the introduction of various functional groups and the tuning of polymer properties. For example, polymers containing oxazolone moieties can be crosslinked or grafted by reacting the oxazolone with nucleophiles, leading to the formation of hydrogels, films, and coatings with tailored characteristics.

Development of Agrochemicals (e.g., Pesticides)

The biological activity of oxazolone derivatives has led to their investigation in the field of agrochemicals. Certain substituted 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives have been synthesized and evaluated for their herbicidal activity. researchgate.net The mechanism of action is often related to the inhibition of essential enzymes in plants. The ability to systematically modify the substituents on the benzylidene and the 2-position of the oxazolone ring allows for the optimization of activity against specific weeds while minimizing effects on crops.

Design of Chemical Probes and Enzyme Inhibitors for Biological Pathways

The structural resemblance of oxazolones to amino acids and peptides makes them valuable scaffolds for designing molecules that can interact with biological systems. They have been explored as enzyme inhibitors, with the oxazolone ring acting as a reactive "warhead" that can covalently modify active site residues. core.ac.uk Their diverse biological activities also include antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net This broad spectrum of activity stems from their ability to mimic peptide structures and interfere with various biological pathways. core.ac.uk

Reported Biological Activities of Oxazolone Derivatives:

| Activity | Target/Application | Reference |

| Anticancer | Cytotoxicity in A549 cell line | researchgate.net |

| Antimicrobial | Antibacterial and antifungal agents | core.ac.uk |

| Herbicidal | Weed control | researchgate.net |

| Enzyme Inhibition | General | core.ac.uk |

Emerging Trends in Oxazolone Research and Derivatization

Current research in the field of oxazolones is focused on developing more efficient and environmentally friendly synthetic methods. Mechanochemical approaches, which involve grinding reactants together in the absence of a solvent, are being explored for the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones. nih.gov This green chemistry approach offers advantages such as reduced waste, shorter reaction times, and simpler work-up procedures. nih.gov

Furthermore, the development of novel catalytic systems for asymmetric synthesis remains a key area of interest. The goal is to achieve high levels of stereocontrol in reactions involving oxazolones, which is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The exploration of multicomponent reactions involving oxazolones is also an active area, as these reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single step. nih.gov

Challenges and Opportunities in Rational Design of Novel 4-Benzylidene-2-ethyloxazol-5(4H)-one Based Compounds

The 4-benzylidene-oxazol-5(4H)-one core, also known as an azlactone, is a versatile heterocyclic scaffold recognized as an effective pharmacophore. nih.gov Its structure features multiple reactive sites, making it a prime candidate for chemical modification in the pursuit of diverse therapeutic applications. nih.govmdpi.com The rational design of novel compounds based on the specific this compound structure involves navigating a complex interplay of chemical properties and biological interactions. This presents both significant challenges and exciting opportunities for medicinal chemists.

Challenges in Rational Design

The development of clinically viable drugs from the this compound scaffold requires overcoming several key hurdles.

Achieving Target Selectivity: A primary challenge is designing derivatives that exhibit high selectivity for their intended biological target while minimizing off-target effects. The oxazolone scaffold is known to interact with a wide range of biological molecules. For instance, while derivatives have shown promise as inhibitors of human acetylcholinesterase (hAChE) for potential use in treating cognitive disorders, ensuring selectivity over other enzymes is crucial. nih.govnih.gov Modifications at the C-2 position (the ethyl group) and substitutions on the benzylidene ring are critical for modulating these interactions, but predicting the precise impact on selectivity remains a complex task. core.ac.uk

Optimizing Pharmacokinetic Properties: Translating a potent compound into a viable drug necessitates favorable ADME (absorption, distribution, metabolism, and excretion) properties. Key challenges include:

Solubility: The planar and often aromatic nature of the scaffold can lead to poor aqueous solubility, hindering absorption.

Permeability: While some derivatives are predicted to have satisfactory permeability across cell membranes, others may face challenges, particularly in crossing the blood-brain barrier (BBB) for neurological applications. mdpi.comnih.gov In silico pharmacokinetic analysis is a useful tool for predicting BBB permeability, but experimental validation is essential. nih.govnih.gov

Metabolic Stability: The oxazolone ring can be susceptible to hydrolysis. Designing compounds that maintain their structural integrity en route to their target is a significant consideration.

Understanding Complex Structure-Activity Relationships (SAR): The biological activity of 4-benzylidene-oxazol-5(4H)-one derivatives can be highly sensitive to minor structural alterations. Research on hAChE inhibitors has shown that the type and position of substituents on the benzylidene ring dramatically influence inhibitory potency. nih.gov For example, the presence of a primary benzylidene group was found to be important for higher inhibition, while substituents like methoxy or chloro groups could decrease activity. nih.gov This sensitivity makes the prediction of activity for novel analogs challenging and often requires extensive empirical screening to build reliable SAR models.

Opportunities for Future Research and Development

Despite the challenges, the this compound scaffold offers immense opportunities for the rational design of new therapeutic agents, driven by its synthetic accessibility and documented broad-spectrum bioactivity. core.ac.ukresearchgate.net

Leveraging Computational Chemistry: Modern computational tools provide a significant opportunity to accelerate the design process.

Molecular Docking: This technique can be used to predict the binding modes of novel derivatives within the active site of a target protein, as demonstrated in studies with hAChE. nih.govmdpi.com This allows for the prioritization of compounds for synthesis that are most likely to be active.

Quantitative Structure-Activity Relationship (QSAR): By generating combinatorial libraries of virtual compounds, QSAR models can be developed to predict the biological activities of new derivatives, helping to guide synthetic efforts toward more potent molecules. core.ac.uk

In Silico ADME Prediction: As previously mentioned, computational tools can forecast pharmacokinetic properties, allowing for the early-stage filtering of compounds that are unlikely to be successful as drugs. nih.govnih.gov

Exploring Diverse Therapeutic Areas: The versatility of the oxazolone ring has been demonstrated across numerous studies, highlighting its potential in various diseases. This provides a rich field of opportunity for designing new derivatives. Documented activities include:

Neuroprotective: Inhibition of acetylcholinesterase. nih.govnih.gov

Antimicrobial: Activity against pathogenic bacteria and fungi. core.ac.uknih.gov

Anticancer: Cytotoxicity against cancer cell lines like A549. researchgate.net

Anti-inflammatory: Inhibition of enzymes like lipoxygenase. nih.gov

Herbicidal: Inhibition of seed germination. researchgate.net

Systematic Structural Modification: The key to unlocking the potential of the scaffold lies in the systematic exploration of its chemical space. The C-2 and C-4 positions are crucial for biological activity. core.ac.uk Opportunities lie in:

C-2 Position: While the focus is on the 2-ethyl derivative, exploring other alkyl or aryl substitutions at this position can fine-tune steric and electronic properties to optimize target binding.

C-4 Benzylidene Ring: Introducing a wide array of electron-donating or electron-withdrawing groups at different positions on the benzylidene ring can modulate the compound's activity, selectivity, and pharmacokinetic profile. nih.gov

The table below summarizes findings on how substitutions on the related 4-benzylidene-oxazol-5(4H)-one scaffold influence biological activity, offering a blueprint for the rational design of novel 2-ethyl derivatives.

| Scaffold Position | Substitution | Target/Activity | Observed Effect | Reference |

| C-4 Benzylidene Ring | Unsubstituted | Acetylcholinesterase | Highest inhibitory activity in the tested series. | nih.gov |

| C-4 Benzylidene Ring | Chloro (-Cl) | Acetylcholinesterase | Moderate inhibitory activity. | nih.gov |

| C-4 Benzylidene Ring | Methoxy (-OCH₃) | Acetylcholinesterase | Weaker inhibitory activity compared to unsubstituted. | nih.gov |

| C-4 Benzylidene Ring | Hydroxyl (-OH) | Acetylcholinesterase | Moderate inhibitory activity. | nih.gov |

| C-4 Benzylidene Ring | Various substitutions | Antibacterial (E. Coli, B. subtilis) | Most tested compounds showed high activity. | core.ac.uk |

| C-4 Benzylidene Ring | Various substitutions | Anticancer (A549 cells) | Potency varied significantly with substitution. | researchgate.net |

This table is generated based on data for the broader 4-benzylidene-oxazol-5(4H)-one scaffold to inform the design of 2-ethyl specific derivatives.

By strategically combining computational design, diverse synthesis, and broad biological screening, the challenges associated with the this compound scaffold can be overcome, paving the way for the discovery of novel and effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.